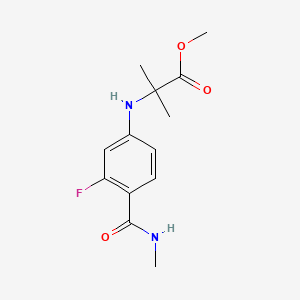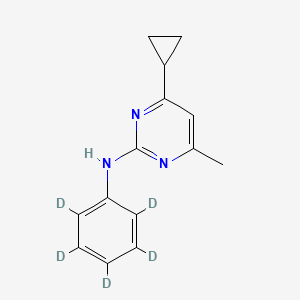
Cyprodinil-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyprodinil-d5 is an isotope-labeled analog of the pyrimidinamine fungicide cyprodinil, where the phenyl protons are replaced by deuterium. This compound is primarily used in scientific research for the quantitative analysis of pesticides due to its stable isotopic labeling, which allows for precise measurements in mass spectrometry .
Applications De Recherche Scientifique
Cyprodinil-d5 is extensively used in scientific research, particularly in the following fields:
Chemistry: It is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of cyprodinil in various samples.
Biology: The compound helps in studying the metabolic pathways of cyprodinil in biological systems.
Medicine: Research involving this compound aids in understanding the pharmacokinetics and pharmacodynamics of cyprodinil.
Industry: It is used in environmental analysis to monitor pesticide residues in agricultural products.
Mécanisme D'action
Target of Action
Cyprodinil-d5, a deuterium-labeled analog of the pyrimidinamine fungicide Cyprodinil , primarily targets the biosynthesis of methionine in phytopathogenic fungi . Methionine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes within the fungal cells .
Mode of Action
This compound interacts with its target by inhibiting the biosynthesis of methionine . This inhibition disrupts the normal metabolic processes of the fungi, leading to the cessation of their growth and eventual death . It’s worth noting that this compound also acts as an androgen receptor (AR) agonist in the absence of the AR agonist DHT and inhibits the androgenic effect of DHT .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methionine biosynthesis pathway in phytopathogenic fungi . By inhibiting this pathway, this compound disrupts the production of essential proteins and other metabolites, leading to the inhibition of fungal growth .
Pharmacokinetics
This compound is characterized by low solubility and volatility . It is moderately persistent in soils but may be persistent in water systems depending on local conditions . These properties impact its bioavailability and distribution in the environment .
Result of Action
The primary molecular effect of this compound is the inhibition of methionine biosynthesis, which leads to the disruption of essential metabolic processes in the fungi . On a cellular level, this results in the inhibition of fungal growth . Additionally, this compound has been observed to elicit cardiac abnormality in zebrafish embryos .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its persistence in soils and water systems can be influenced by local conditions . Furthermore, it has been observed that certain naturally occurring compounds, such as Resveratrol, can mitigate the toxic effects of this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyprodinil-d5 involves the deuteration of cyprodinil. The process typically includes the introduction of deuterium atoms into the phenyl ring of cyprodinil. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: Cyprodinil-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated amines .
Comparaison Avec Des Composés Similaires
Cyprodinil: The non-labeled version of Cyprodinil-d5, used widely as a fungicide.
Pyrimethanil: Another anilinopyrimidine fungicide with a similar mode of action.
Fludioxonil: A phenylpyrrole fungicide that also targets fungal growth but through a different mechanism.
Uniqueness: this compound is unique due to its isotopic labeling, which provides distinct advantages in analytical applications. The deuterium atoms in this compound allow for precise tracking and quantification in mass spectrometry, making it an invaluable tool in scientific research .
Propriétés
IUPAC Name |
4-cyclopropyl-6-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAORKNGNJCEJBX-VIQYUKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=NC(=CC(=N2)C3CC3)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)
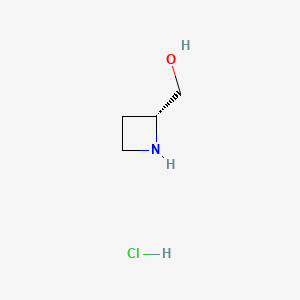
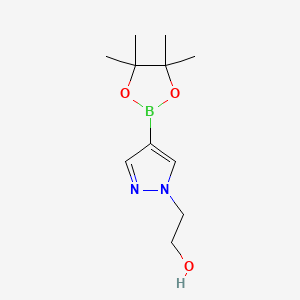
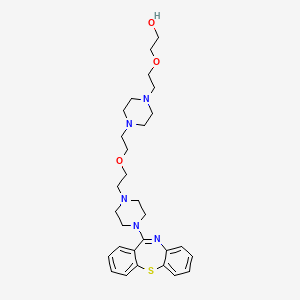

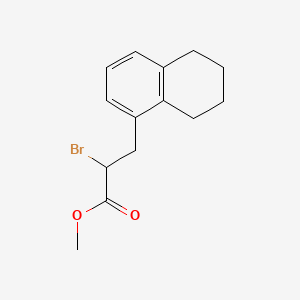
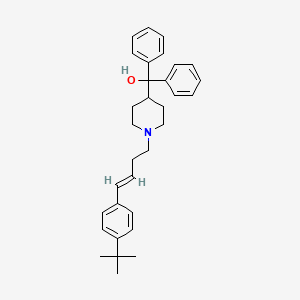

![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

